Propyl Spacer Induces Entatic Cu(II) Geometry through H-Bonding
In single-crystal X-ray diffraction studies, the complex [Cu(Tstn)₂] (where TstnH = N-(3-aminopropyl)-4-methylbenzenesulfonamide) adopts a distorted coordination geometry at the copper(II) center that is energetically unfavorable in the absence of the ligand's specific intermolecular hydrogen-bonding network [1]. The high density and strength of hydrogen bonds between the amine and sulfonamide units of the propyl-spaced ligand impose an 'entatic state' on the metal center, directly analogous to the strained geometries observed in blue copper metalloenzymes [1]. This entatic-state induction is critically dependent on the three-carbon spacer length: the two-carbon analog N-(2-aminoethyl)-4-methylbenzenesulfonamide forms a more constrained chelate ring that cannot sustain the same hydrogen-bonded supramolecular assembly, while the four-carbon analog N-(4-aminobutyl)-4-methylbenzenesulfonamide introduces excessive conformational freedom that relaxes the required geometric strain [1].
| Evidence Dimension | Coordination geometry distortion at Cu(II) center induced by intermolecular H-bonding |
|---|---|
| Target Compound Data | Distorted, entatic-state geometry in [Cu(Tstn)₂] complex; single-crystal structure deposited in Cambridge Structural Database |
| Comparator Or Baseline | N-(2-aminoethyl)-4-methylbenzenesulfonamide: forms chelate but lacks requisite H-bond network for entatic state; N-(4-aminobutyl)-4-methylbenzenesulfonamide: excessive conformational flexibility prevents constrained H-bond array |
| Quantified Difference | Qualitative structural outcome – only the propyl-linked ligand yields crystallographically characterized hydrogen-bonded supramolecular assembly that enforces entatic Cu(II) geometry |
| Conditions | X-ray crystallography; solid-state coordination complexes; Chem. Commun. 1999 |
Why This Matters
For researchers designing metalloenzyme mimics or metal-chelating agents, the target compound uniquely delivers a predefined hydrogen-bonding architecture that controls metal coordination geometry, reducing the need for rigid, synthetically complex ligand frameworks.
- [1] White DJ, Cronin L, Parsons S, Robertson N, Tasker PA, Bisson AP. Control of copper(II) coordination geometry via supramolecular assembly of ligands in the solid state. Chem. Commun. 1999; (12): 1107–1108. DOI: 10.1039/A902196E. View Source
